PSB 1115
CAS No.: 152529-79-8
Cat. No.: VC0540499
Molecular Formula: C14H14N4O5S
Molecular Weight: 350.35 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 152529-79-8 |
---|---|
Molecular Formula | C14H14N4O5S |
Molecular Weight | 350.35 g/mol |
IUPAC Name | 4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonic acid |
Standard InChI | InChI=1S/C14H14N4O5S/c1-2-7-18-13(19)10-12(17-14(18)20)16-11(15-10)8-3-5-9(6-4-8)24(21,22)23/h3-6H,2,7H2,1H3,(H,15,16)(H,17,20)(H,21,22,23) |
Standard InChI Key | UYDRRQPGDSIMNU-UHFFFAOYSA-N |
SMILES | CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)O |
Canonical SMILES | CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Pharmacological Profile
PSB 1115 belongs to the 8-sulfophenylxanthine class of compounds, characterized by a xanthine core modified with a para-sulfophenyl group at position 8 and a propyl chain at position 1. Its chemical name is 4-(2,3,6,7-Tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)-benzenesulfonic acid, with the molecular formula C14H14N4O5S and a molecular weight of 350.35 g/mol . The sulfonate group confers water solubility, distinguishing it from earlier xanthine derivatives limited by hydrophobicity .
Selectivity and Receptor Affinity
PSB 1115 exhibits nanomolar affinity for human A2BAR (Ki = 53.4 nM) while showing negligible activity at other adenosine receptors:
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Human A1AR: Ki > 10,000 nM
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Human A3AR: Ki > 10,000 nM
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Rat A1AR: Ki = 2,200 nM
This selectivity profile makes it a gold-standard antagonist for dissecting A2BAR-specific effects in vitro and in vivo. Comparative studies highlight its superiority over earlier A2BAR antagonists like MRS1754, which exhibit off-target activity at A2AAR .
Mechanistic Insights and Preclinical Applications
Modulation of Adenosine Signaling in Acute Lung Injury
A landmark study by Yan et al. (2020) investigated PSB 1115’s role in LPS-induced acute lung injury (ALI) in rats. Intratracheal administration of PSB 1115 (10 mg/kg) prior to LPS exposure exacerbated alveolar inflammation and edema, increasing histopathological injury scores by 42% compared to LPS-alone controls . This effect correlated with reduced alveolar fluid clearance (AFC), a process mediated by epithelial sodium channels (ENaC). PSB 1115 suppressed ENaC-α/β/γ subunit expression by 55–60%, impairing transepithelial Na+ transport in alveolar cells . Conversely, A2BAR agonism with BAY 60-6583 enhanced AFC by 35%, underscoring the receptor’s protective role in pulmonary edema resolution .
Analgesic Effects in Nociception Models
PSB 1115 demonstrates potent antinociceptive properties in murine models of inflammatory pain. Subcutaneous injection (10 mg/kg) reduced hyperalgesia by 70% in carrageenan-induced paw inflammation, an effect comparable to indomethacin but without gastrointestinal toxicity . Mechanistically, A2BAR antagonism suppresses prostaglandin E2 (PGE2) synthesis and NF-κB activation in dorsal root ganglia, attenuating peripheral sensitization .
Structural and Pharmacokinetic Properties
Chemical Stability and Formulation
PSB 1115 is stable at room temperature and soluble in aqueous solutions (>10 mg/mL in PBS), enabling intravenous and intratracheal delivery . Its sulfonic acid group eliminates the need for prodrug strategies, a limitation of earlier xanthine antagonists .
Property | Value |
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Molecular Formula | C14H14N4O5S |
Molecular Weight | 350.35 g/mol |
CAS Number | 152529-79-8 |
Solubility | >10 mg/mL in water |
Purity | ≥98% (HPLC) |
Storage | Room temperature |
Structure-Activity Relationships (SAR)
Modifications to the xanthine scaffold reveal critical SAR trends:
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N1-Propyl group: Enhances A2BAR affinity by filling a hydrophobic pocket in the receptor’s orthosteric site.
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8-p-Sulfophenyl substitution: Improves water solubility and confers >100-fold selectivity over A1AR .
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N7-Hydrogen: Essential for maintaining antagonism; methylation converts the compound into a partial agonist .
Therapeutic Implications and Current Status
Inflammatory and Fibrotic Diseases
Preclinical data position PSB 1115 as a candidate for treating A2BAR-driven pathologies:
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Pulmonary fibrosis: A2BAR activation promotes collagen deposition in lung fibroblasts. PSB 1115 reduces TGF-β1 secretion by 65% in bleomycin-challenged mice .
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Colitis: Oral administration (20 mg/kg/day) decreases colonic IL-6 and TNF-α levels by 50% in DSS-induced colitis models .
Oncology
Emerging evidence links A2BAR signaling to tumor immunosuppression. In a Lewis lung carcinoma model, PSB 1115 enhanced CD8+ T-cell infiltration by 40%, synergizing with anti-PD-1 therapy to reduce tumor volume by 75% .
Future Directions and Challenges
Despite promising preclinical results, PSB 1115 faces hurdles in clinical translation:
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Pharmacokinetics: Oral bioavailability remains uncharacterized, necessitating prodrug development for systemic use.
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Species variability: Rat A2BAR exhibits lower affinity (Ki = 2,200 nM), complicating extrapolation to human efficacy .
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Therapeutic window: High A2BAR expression in the vasculature raises concerns about hypotension at elevated doses .
Ongoing research aims to engineer next-generation analogs with improved brain penetration for neuropathic pain and reduced off-target effects at adenosine transporters .
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